2-Acetyloxirane

Heterocyclic Chemistry Stereospecific Synthesis Reaction Selectivity

2-Acetyloxirane (CAS 4401-11-0), also known as 1-(oxiran-2-yl)ethanone, is a bifunctional C4 epoxy ketone. It is a colorless to pale yellow liquid with a molecular formula of C4H6O2 and a molecular weight of 86.09 g/mol.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 4401-11-0
Cat. No. B1328778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyloxirane
CAS4401-11-0
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESCC(=O)C1CO1
InChIInChI=1S/C4H6O2/c1-3(5)4-2-6-4/h4H,2H2,1H3
InChIKeyYBWJKTAELMMCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyloxirane (CAS 4401-11-0): Chemical Properties and Procurement Specifications


2-Acetyloxirane (CAS 4401-11-0), also known as 1-(oxiran-2-yl)ethanone, is a bifunctional C4 epoxy ketone . It is a colorless to pale yellow liquid with a molecular formula of C4H6O2 and a molecular weight of 86.09 g/mol . This compound serves primarily as a reactive intermediate in organic synthesis, with its strained three-membered oxirane ring driving nucleophilic ring-opening reactions .

Why Not All Epoxy Ketones Are Interchangeable: 2-Acetyloxirane's Critical Differentiators


2-Acetyloxirane cannot be freely substituted with other epoxy ketones like 3,4-epoxy-2-butanone, 2-methyl-2-acetyloxirane, or 3,3-dimethyl-2-acetyloxirane. Its differentiation arises from its specific stereoelectronic properties: the minimal steric bulk around the oxirane ring permits a unique conformational equilibrium that influences its reactivity [1]. While all share the oxirane ring, the presence or absence of methyl substituents alters the conformation [1] and, consequently, the outcome of stereoselective reactions [2]. This makes 2-acetyloxirane a specific, non-fungible building block for certain synthetic pathways, a distinction critical for reproducible research and process development.

Quantitative Evidence for 2-Acetyloxirane (4401-11-0) Over Its Closest Analogs


Reaction Specificity: Regio- and Stereospecific Outcome in Heterocycle Synthesis

Unlike substituted analogs that may yield mixtures, the reaction of 2-acetyloxirane with acetonitrile in the presence of boron trifluoride etherate is demonstrably regio- and stereospecific, leading exclusively to substituted 2-methyl-5-acetyl-2-oxazolines [1].

Heterocyclic Chemistry Stereospecific Synthesis Reaction Selectivity

Physical Property: ACD/LogP (Hydrophobicity) Differentiates from Methylated Analogs

2-Acetyloxirane exhibits a significantly lower predicted partition coefficient (ACD/LogP = -0.94) compared to its methylated analog, 2-methyl-2-acetyloxirane, which has a predicted LogP of approximately 0.36 . This indicates a substantial difference in hydrophobicity.

Physicochemical Properties Solubility LogP

Conformational Distinction: Unique Gauche Equilibrium vs. Methyl-Substituted Analogs

Solution-phase studies show that 2-acetyloxirane exists as a binary mixture of gauche conformers, with the equilibrium position determined by the presence and orientation of the CH3 group in the ring [1]. This is a distinct conformational profile compared to benzoyloxiranes, which favor a more polar gauche form, and 3,3-dimethyl-2-acetyloxirane, where steric hindrance locks the molecule into a different geometry [1].

Conformational Analysis Stereochemistry Molecular Structure

Synthetic Utility: Established Pathway to Furocoumarin Scaffolds

2-Acetyloxirane is a known reactant for the synthesis of 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones, a class of furocoumarin derivatives [1]. This specific reaction pathway, yielding 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones, represents a direct synthetic route to a privileged scaffold, distinguishing its utility from other epoxy ketones that may not yield this specific ring system.

Coumarin Chemistry Heterocyclic Synthesis Medicinal Chemistry

Chiral Pool Access: Viable Resolution for Enantiopure Synthesis

2-Acetyloxirane can be resolved into its enantiomers using a chiral cobalt catalyst and molecular oxygen. The process yields a mixture of (S)-3,4-dihydroxy-2-butanone and (R)-acetyloxirane, which can be easily separated [1]. This provides a practical entry point to enantiomerically enriched material.

Asymmetric Synthesis Chiral Resolution Enantiopure Building Blocks

Primary Research and Industrial Scenarios Where 2-Acetyloxirane (4401-11-0) Provides a Verifiable Advantage


Asymmetric Synthesis of Bioactive Molecules

Procurement is recommended for labs performing asymmetric synthesis, particularly where the target molecule is a chiral β-blocker or antiviral agent precursor. 2-Acetyloxirane's documented chiral resolution using a cobalt catalyst provides a route to enantiomerically pure material, a significant advantage over other epoxy ketones that may lack a clear resolution protocol.

Synthesis of Furocoumarin-Derived Pharmaceuticals

In medicinal chemistry projects targeting novel coumarin-based therapeutics, 2-acetyloxirane is the reagent of choice. Its established reaction with 4-hydroxycoumarin yields specific furochromenone derivatives , a scaffold not directly accessible using other substituted acetyloxiranes under the same conditions, thereby streamlining the synthetic route.

Development of Regio- and Stereospecific Heterocyclic Syntheses

Process chemists aiming for high-yield, single-product syntheses of 2-oxazoline derivatives should select 2-acetyloxirane. The documented stereospecificity of its reaction with acetonitrile is critical for avoiding complex isomeric separations, thereby improving overall process efficiency and reducing waste compared to using bulkier, less selective analogs.

Physicochemical Modulation in Drug Design

For researchers seeking to fine-tune the hydrophilicity of a lead compound, 2-acetyloxirane is the logical starting point. Its significantly lower predicted LogP (-0.94) compared to methylated analogs like 2-methyl-2-acetyloxirane (LogP ~0.36) allows for the introduction of a hydrophilic moiety, a critical parameter for optimizing drug-like properties such as aqueous solubility and metabolic clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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